1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
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Overview
Description
1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves a multi-step process. One common synthetic route starts with the reaction of 2-methoxy-1-naphthaldehyde with an appropriate amine to form the Schiff base. This intermediate is then reacted with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents like sodium methoxide or potassium cyanide.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can be compared with other similar compounds such as:
Cyanoacetohydrazides: These compounds share a similar nitrile functional group and are used in the synthesis of heterocyclic compounds.
Indole Derivatives: Indole derivatives are another class of compounds with significant biological activity and are often used in medicinal chemistry
Properties
Molecular Formula |
C20H17N3O2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C20H17N3O2/c1-13-10-14(2)23(20(24)17(13)11-21)22-12-18-16-7-5-4-6-15(16)8-9-19(18)25-3/h4-10,12H,1-3H3/b22-12+ |
InChI Key |
GCWFVMBMXXWZJV-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=C(C=CC3=CC=CC=C32)OC)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=C(C=CC3=CC=CC=C32)OC)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=C(C=CC3=CC=CC=C32)OC)C#N)C |
Origin of Product |
United States |
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